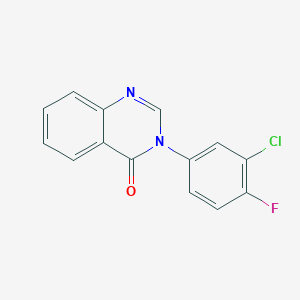

![molecular formula C14H10FN3O2S2 B5502394 N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiadiazole derivatives involves several steps, including the preparation of intermediate compounds followed by reactions that introduce the fluorobenzyl group and the furamide moiety. These processes often utilize spectroscopic methods like 1H NMR, 13C NMR, and mass spectra for characterization, alongside X-ray crystal structure analyses to confirm the molecular structure (Banu et al., 2014).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structure of related compounds, revealing details such as crystal packing, hydrogen bonding interactions, and the planarity of the thiadiazole entity. These analyses help in understanding the compound's molecular geometry and its implications for reactivity and interactions (Banu et al., 2014).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including oxidative dimerization, which can lead to the formation of new derivatives with different substituents and functional groups. These reactions are typically facilitated by specific reagents and conditions, leading to high yields of the desired products (Takikawa et al., 1985).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including their crystalline structure and molecular conformations, are closely related to their synthesis and molecular structure. Studies have shown that these compounds can exhibit different modes of supramolecular aggregation, influenced by various factors such as substituent effects and intermolecular interactions (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as reactivity towards electrophiles, nucleophiles, and various reagents, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity, leading to a wide range of chemical transformations (Patil et al., 2009).

Wissenschaftliche Forschungsanwendungen

Electronic and Optical Properties

Effect of Donor Units on Fluorinated Acceptor Based Systems : A study by Çakal et al. (2021) explored the synthesis of monomers and polymers with fluorinated acceptor moieties and various electron-donating groups, focusing on their electrochemical and optical properties. This research is relevant for developing materials with potential applications in electronic and optoelectronic devices due to their low bandgap values and electrochromic properties (Çakal, Akdag, Cihaner, & Önal, 2021).

Synthetic Chemistry

Oxidative Dimerization of Thioamides : Patil et al. (2009) and Takikawa et al. (1985) reported methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides. These synthetic pathways could be crucial for creating various thiadiazole derivatives with potential applications in medicinal chemistry and materials science (Patil, Bhalerao, Dangate, & Akamanchi, 2009); (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).

Eigenschaften

IUPAC Name |

N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S2/c15-10-5-3-9(4-6-10)8-21-14-17-13(22-18-14)16-12(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUZBBAFALEMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=NS2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)